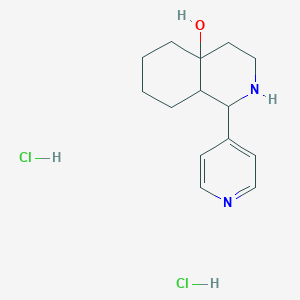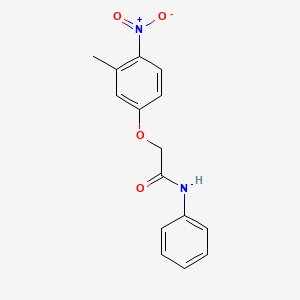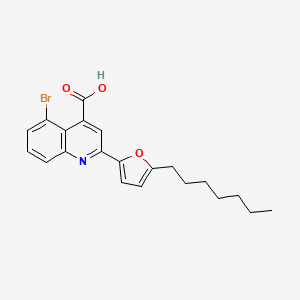
1-(4-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride is a chemical compound, also known as L-741,626, which is used in scientific research applications. This compound has been widely studied for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In
作用机制
The mechanism of action of 1-(4-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride is not fully understood, but it is believed to act as a selective antagonist of the dopamine D1 receptor. This receptor is involved in the regulation of motor function, cognition, and mood, and dysfunction of this receptor has been implicated in the development of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride can have a variety of biochemical and physiological effects. For example, this compound has been shown to increase dopamine release in certain regions of the brain, which may contribute to its therapeutic effects in the treatment of Parkinson's disease. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One advantage of using 1-(4-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride in lab experiments is its specificity for the dopamine D1 receptor, which allows for more targeted studies of the role of this receptor in neurological disorders. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are many potential future directions for the study of 1-(4-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride. For example, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in the treatment of neurological disorders. Additionally, studies could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to determine the safety and toxicity of this compound in humans.
合成方法
The synthesis of 1-(4-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride involves the reaction of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-amine with 4-chloropyridine hydrochloride in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatography steps to obtain the final product.
科学研究应用
1-(4-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride has been used in a variety of scientific research applications, particularly in the study of neurological disorders. This compound has been shown to have potential therapeutic effects in the treatment of Parkinson's disease and schizophrenia, as well as other disorders such as depression and anxiety.
属性
IUPAC Name |
1-pyridin-4-yl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.2ClH/c17-14-6-2-1-3-12(14)13(16-10-7-14)11-4-8-15-9-5-11;;/h4-5,8-9,12-13,16-17H,1-3,6-7,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIWMKBMUZIYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=CC=NC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6039923.png)
![3-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039931.png)
![1-(2-fluorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6039949.png)
![2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6039957.png)


![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide](/img/structure/B6039988.png)

![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040002.png)

![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide](/img/structure/B6040015.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6040024.png)
![6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6040025.png)
